N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC8637450
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15ClN2OS |
|---|---|
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-17-13-23-21(26-17)24-20(25)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,13H,12H2,(H,23,24,25) |
| Standard InChI Key | DDFPMINTLWHBMZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Introduction
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structure integrates a thiazole ring, a naphthalene moiety, and a chlorobenzyl substituent, which collectively contribute to its pharmacological profile.
Synthesis
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step reactions:
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Formation of the Thiazole Ring: The thiazole core is synthesized by reacting appropriate precursors such as α-haloketones with thiourea or related reagents.
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Introduction of the Chlorobenzyl Group: The chlorobenzyl substituent is added via nucleophilic substitution or alkylation reactions.
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Attachment of the Naphthalene Carboxamide Moiety: This step involves amide bond formation between the thiazole derivative and naphthalene carboxylic acid or its derivatives.
The reaction conditions are optimized to ensure high yields and purity, often monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The compound is characterized using advanced spectroscopic methods:
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Nuclear Magnetic Resonance (NMR):
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NMR provides insights into the hydrogen environment.
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NMR confirms the carbon framework.
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Infrared Spectroscopy (IR):
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Key functional groups like amides () and thiazoles () are identified.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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UV-Vis Spectroscopy:
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Assesses electronic transitions within the aromatic systems.
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Antimicrobial Activity
Studies on similar thiazole derivatives suggest that compounds containing chlorobenzyl and naphthalene groups exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Potential
Thiazole-based compounds have shown promise in targeting cancer cells through mechanisms such as:
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Inducing apoptosis via mitochondrial pathways.
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Inhibiting cell cycle progression.
Docking studies reveal that the naphthalene moiety enhances binding affinity to cancer-related proteins.
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide to biological targets:
| Target Protein | Binding Affinity () | Mechanism |
|---|---|---|
| Cyclooxygenase (COX) | -8.7 kcal/mol | Inhibition of prostaglandin synthesis |
| Lipoxygenase (LOX) | -9.2 kcal/mol | Prevents leukotriene formation |
| Cancer Kinases | -10.5 kcal/mol | Blocks phosphorylation pathways |
Toxicological Profile
Preliminary toxicity studies indicate:
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Low acute toxicity in animal models.
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Minimal off-target effects on non-cancerous cells at therapeutic doses.
Further studies are required to assess chronic toxicity and environmental impact.
Applications
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Pharmaceutical Development:
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As a lead compound for anti-inflammatory or anticancer drugs.
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Chemical Biology:
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Tool compound for studying enzyme inhibition mechanisms.
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Material Science:
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Potential use in designing bioactive coatings due to its antimicrobial properties.
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